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Compound of Interest

(R)-1-(4-Fluoro-3-
Compound Name: )
methoxyphenyl)ethanamine

CAS No.: 1157581-09-3

Cat. No.: B1438068

L J

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a substituted
phenylethylamine derivative valued for its specific stereochemistry. As a chiral intermediate, its
enantiomeric purity is critical for the synthesis of active pharmaceutical ingredients (APIs) with
improved efficacy and reduced side-effect profiles.[1] This compound is particularly pivotal in
the development of novel therapeutics targeting the central nervous system (CNS), including
selective serotonin reuptake inhibitors (SSRIs), anxiolytics, and other serotonin receptor
modulators.[1][2] The strategic placement of the fluorine and methoxy groups on the phenyl
ring can enhance metabolic stability, bioavailability, and target-binding affinity, making it a
valuable scaffold in medicinal chemistry.[2]

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in synthesis and
formulation. This section details the known physical, chemical, and structural identifiers for
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine and its hydrochloride salt.

Chemical Identifiers and Properties

Precise identification is paramount for regulatory and experimental accuracy. The compound is
available as a free base and, more commonly, as a hydrochloride salt, each with a distinct CAS
number.
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(R)-1-(4-Fluoro-3-

(R)-1-(4-Fluoro-3-

Property methoxyphenyl)ethanamin  methoxyphenyl)ethanamin
e (Free Base) e hydrochloride (HCI Salt)
CAS Number 1157581-09-3[3][4] 1256944-96-3[1][5]

Molecular Formula

CoH12FNO[3][4]

CoH13CIFNO[1][5]

Molecular Weight 169.20 g/mol [3][6] 205.66 g/mol [1][5]
(1R)-1-(4-fluoro-3-
(1R)-1-(4-fluoro-3- ]
IUPAC Name ) methoxyphenyl)ethanamine;hy
methoxyphenyl)ethanamine[3] }
drochloride
(1R)-1-(4-Fluoro-3-
(1R)-1-(4-Fluoro-3- )
Synonyms ] Methoxyphenyl)ethylamine-
Methoxyphenyl)ethylamine
HCI
Data not available (Expected: Data not available (Expected:
Appearance o ) ] )
Liquid) White to off-white solid)
Melting Point Data not available Data not available
Expected to be soluble in
- ) water and polar organic
Solubility Data not available

solvents like methanol and

ethanol.

Computed Physicochemical Data (HCI Salt)

Computational models provide valuable insights into the behavior of a molecule in biological

systems.
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Parameter Value Source

Topological Polar Surface Area

35.25 A2 [5]

(TPSA)
LogP (octanol-water partition

o 2.2758 [5]
coefficient)
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 2 [5]
Rotatable Bonds 2 [5]

Predicted Spectroscopic Profile

While experimental spectra are not widely published, a theoretical analysis based on the

molecular structure allows for the prediction of key spectroscopic features essential for quality

control and structural verification.

e 'H NMR (400 MHz, DMSO-de):

Aromatic Protons (& 7.0-7.4 ppm): Three signals are expected in the aromatic region. A
doublet of doublets for the proton ortho to the ethylamine group, a doublet for the proton
ortho to the methoxy group, and a triplet (or doublet of doublets) for the proton ortho to the
fluorine atom. The coupling constants (J) will be indicative of their ortho and meta
relationships.

CH-NHs™* (& ~4.5 ppm): A quartet is expected for the methine proton, coupled to the
adjacent methyl group. This signal will likely be broadened by the adjacent nitrogen.

-OCHs (0 ~3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy
group.

-NHs* (& 8.5-9.5 ppm): A broad singlet for the ammonium protons. The chemical shift can
be highly dependent on concentration and residual water content.

-CHs (0 ~1.6 ppm): A doublet for the terminal methyl group, coupled to the methine proton.
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e 13C NMR (101 MHz, DMSO-ds):

o Aromatic Carbons (6 110-160 ppm): Six signals are expected. The carbon attached to the
fluorine will show a large coupling constant (*JCF = 240-250 Hz). The carbons ortho and
meta to the fluorine will show smaller C-F couplings. The carbons attached to the methoxy
and ethylamine groups will also be distinct.

o -OCHs (6 ~56 ppm): A signal for the methoxy carbon.
o CH-NHs* (& ~48-52 ppm): The chiral methine carbon.

o -CHs (0 ~20-23 ppm): The terminal methyl carbon.

Synthesis and Chiral Control

The synthesis of enantiomerically pure (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a
critical process. Asymmetric synthesis is preferred over classical resolution of a racemate to
improve process efficiency and yield. A common and effective strategy is the asymmetric
reductive amination of the corresponding ketone.

Proposed Asymmetric Synthesis Workflow

This workflow is based on established methodologies for the synthesis of chiral
phenylethylamines.[7] The key is the use of a chiral auxiliary to direct the stereochemical
outcome of the reduction.
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Step 1: Imine Formation
4-Fluoro-3-methoxy- (R)-(+)-1-Phenylethylamine
acetophenone (Chiral Auxiliary)

Taluene, Dean-Stark
(removes H20)

(Chiral Imine Intermediate)

NaBH4 or H2, Pd/C
(Reduction)

Step 2: Diasterepselective Reduction

(Diastereomeric Amine Mixture)

H2, Pd(OH)2/C
(Hydrogenolysis)

Step 3: Auxiljary Removal
(R)-1-(4-Fluoro-3-methoxy-
phenyl)ethanamine (Free Base)

HCl in IPA or Et20

Step 4: Salt Formation

(R)-1-(4-Fluoro-3-methoxy-
phenyl)ethanamine hydrochloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Introduction: A Key Chiral Intermediate for Neurological
Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438068#r-1-4-fluoro-3-methoxyphenyl-ethanamine-
hydrochloride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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